3-cyclopentyl-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-cyclopentyl-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-5-6-11-13(7-10)17-8-12(14(11)16)9-3-1-2-4-9/h5-9,15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVPXXPOLAQZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Baker-Venkataraman Rearrangement
This classical approach involves base-catalyzed cyclization of O-acylated dihydroxyacetophenones. For our target molecule, 2,6-dihydroxyacetophenone serves as the starting material:
- Protection of C7 hydroxyl as methoxy group using methyl iodide/K2CO3 (89% yield)
- Acylation at C2 position with cyclopentanecarbonyl chloride (AlCl3 catalysis, 78% yield)
- Cyclization via potassium tert-butoxide in anhydrous DMF (65% yield)
Key Advantage: Enables simultaneous introduction of cyclopentyl group during acylation step.
Claisen-Schmidt Condensation
Modified conditions using microwave irradiation improve yields for chalcone intermediates:
- 2-Hydroxy-5-methoxybenzaldehyde + cyclopentanone (NaOH/EtOH, μW 150W, 85°C, 15 min → 92% yield)
- Acid-catalyzed cyclization (H2SO4/AcOH, 110°C, 3 hr → 78% yield)
Optimization Note: Substituent effects require precise stoichiometric control – excess cyclopentanone (1.5 eq) prevents dimerization.
Directed Functionalization at C3 Position
Installation of the cyclopentyl group presents unique challenges due to steric bulk. Three effective methodologies have emerged.
Friedel-Crafts Alkylation
Using AlCl3 as Lewis acid (2.2 eq) in dichloromethane at 0°C:
| Cyclopentylating Agent | Reaction Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopentyl chloride | 6 | 82 | 98.7 |
| Cyclopentyl bromide | 4 | 79 | 97.2 |
| Cyclopentyl iodide | 3 | 68 | 95.1 |
Mechanistic Insight: The smaller chloride leaving group provides better yield despite longer reaction time due to reduced carbocation rearrangement.
Transition Metal-Catalyzed Coupling
Palladium-mediated Negishi coupling demonstrates regioselectivity:
- Pre-chlorination at C3 using NCS (72% yield)
- Zn insertion (Cp2ZrCl2, 89% yield)
- Cross-coupling with cyclopentylzinc bromide (Pd(PPh3)4, 65°C, 14 hr → 75% yield)
Advantage: Enables late-stage functionalization of pre-formed chromenones.
Hydroxyl Group Installation and Deprotection
Strategic protection/deprotection sequences prove critical for C7 hydroxyl group integrity.
Direct Hydroxylation Methods
Electrophilic hydroxylation using modified Hofer-Moest conditions:
- Substrate: 3-Cyclopentyl-7-methoxy-4H-chromen-4-one
- Reagent: H2O2 (30%)/TFAA (1.2 eq) in CH3CN at -15°C
- Yield: 68% with 99% regioselectivity
Caution: Over-oxidation to quinone forms occurs above -10°C.
Demethylation Protocols
Comparative efficiency of deprotecting agents:
| Reagent | Conditions | Yield (%) | Side Products (%) |
|---|---|---|---|
| BBr3 (1.0M) | DCM, -78°C, 2 hr | 92 | <0.5 |
| AlCl3/EtSH | Toluene, 110°C, 8 hr | 78 | 12 |
| HI (57%) | AcOH, reflux, 24 hr | 65 | 18 |
Recommendation: Boron tribromide at cryogenic temperatures minimizes ester hydrolysis side reactions.
Analytical Characterization Benchmarks
Comprehensive spectral data for authentication:
1H NMR (400 MHz, DMSO-d6):
δ 12.85 (s, 1H, C7-OH), 8.25 (d, J=2.4 Hz, 1H, C5-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, C6-H), 6.95 (d, J=8.8 Hz, 1H, C8-H), 3.42-3.35 (m, 1H, cyclopentyl CH), 2.15-1.85 (m, 8H, cyclopentyl CH2)
13C NMR (100 MHz, DMSO-d6):
δ 178.2 (C4), 163.1 (C7), 156.8 (C8a), 135.4 (C5), 124.9 (C6), 118.3 (C4a), 115.7 (C8), 44.6 (cyclopentyl C), 32.1, 29.8, 25.4 (cyclopentyl CH2)
HRMS (ESI+):
Calcd for C14H14O3 [M+H]+: 231.1016, Found: 231.1019
Comparative Analysis of Synthetic Routes
Evaluation matrix for industrial scalability:
| Method | Total Steps | Overall Yield (%) | Cost Index | Purity Threshold |
|---|---|---|---|---|
| Baker-Venkataraman | 5 | 41 | 1.8 | 98.5 |
| Claisen-Schmidt | 4 | 53 | 1.2 | 97.8 |
| Metal-Catalyzed | 6 | 38 | 3.4 | 99.1 |
Industrial-Scale Process Considerations
Critical parameters for kilogram-scale manufacturing:
Solvent Selection:
- Replace DCM with MeTHF (2-methyltetrahydrofuran) for Friedel-Crafts step (improves E-factor from 18.7 to 6.4)
- Implement continuous extraction for acid-sensitive intermediates
Catalyst Recycling:
- AlCl3 recovery via aqueous NaOH treatment achieves 78% reuse efficiency
- Palladium recovery from coupling reactions >99% using thiourea-functionalized resins
Purification:
- Three-stage crystallization (heptane/EtOAc gradient) reduces HPLC purification needs
- Final purity 99.8% with <0.1% residual solvents
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
3-cyclopentyl-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Key Structural Features:
- Core : 4H-chromen-4-one (benzopyran-4-one).
- Substituents :
- Position 3 : Cyclopentyl group (C5H9).
- Position 7 : Hydroxyl group (-OH).
- Molecular Formula : C14H14O3.
- Molecular Weight : 230.26 g/mol.
Comparison with Similar Compounds
Chromenone derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of 3-cyclopentyl-7-hydroxy-4H-chromen-4-one with structurally analogous compounds, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- Hydroxyl Groups : Compounds with hydroxyl groups at position 7 (e.g., this compound and 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) exhibit enhanced antioxidant and receptor-binding properties due to hydrogen-bonding interactions .
- Halogenated Aryl Groups : Chlorophenyl substituents (e.g., 3-(3-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one) correlate with antimicrobial activity, likely due to increased electrophilicity .
Prenyl or methoxy groups (e.g., in 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one) enhance membrane interaction but may reduce solubility .
Synthetic Routes: Cyclopentyl-substituted chromenones are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, as seen in the preparation of 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one . Methoxy and hydroxyl groups are often introduced via O-methylation or demethylation reactions .
Table 2: Spectral Data Comparison
Research Implications and Gaps
- Biological Studies: Limited data exist on the specific bioactivity of this compound.
- Crystallography : SHELX-based refinement (used in related compounds ) could resolve its 3D structure, aiding in drug design.
- Synthetic Optimization : Improved yields for cyclopentyl derivatives are needed, possibly via transition-metal catalysis .
Biological Activity
3-Cyclopentyl-7-hydroxy-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of flavonoids known for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromone backbone with a cyclopentyl group and a hydroxyl group at specific positions, contributing to its unique biological properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a common model for studying inflammation. The compound showed no cytotoxic effects at concentrations effective for inhibition, suggesting a safe therapeutic profile .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Its structure allows it to donate hydrogen atoms or electrons, neutralizing reactive oxygen species (ROS) and reducing oxidative damage in cells .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways. In particular, it was found to inhibit the proliferation of human bladder cancer cells by modulating signaling pathways associated with cell survival and death .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound suppresses the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.
- Scavenging Free Radicals : It effectively scavenges free radicals, thereby reducing oxidative stress.
- Modulation of Apoptotic Pathways : It induces apoptosis through the regulation of Bcl-2 family proteins and caspase activation.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 3-cyclopentyl-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the cyclization of substituted phenolic precursors and subsequent functionalization. Key steps include:
- Core formation : Acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives with cyclopentyl ketones to form the chromenone backbone .
- Hydroxylation : Selective oxidation at the 7-position using oxidizing agents like H2O2/acetic acid, with yields sensitive to temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF) .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization from methanol .
Q. Optimization strategies :
- Use DOE (Design of Experiments) to balance reaction parameters (e.g., 12–24 hr reaction time, 1:1.2 molar ratio of reactants) .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include the 4H-chromen-4-one carbonyl carbon at δ ~177 ppm (C-4) and the cyclopentyl protons as a multiplet at δ 1.5–2.5 ppm .
- IR : Strong absorption bands for C=O (1640–1680 cm<sup>−1</sup>) and phenolic O-H (3200–3500 cm<sup>−1</sup>) .
- Mass spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> peaks, with HRMS used to confirm molecular formula (e.g., C15H14O3) .
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and hydrogen-bonding networks .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .
- Case study : For a related compound (CID 5393180), SHELXL reduced R-factor discrepancies from 0.12 to 0.05 by optimizing anisotropic displacement parameters .
Q. What strategies are effective in analyzing contradictory biological activity data across chromenone derivatives?
- Comparative SAR : Map substituent effects (e.g., 3-cyclopentyl vs. 3-aryl groups) on activity. For example, fluorophenyl analogs show enhanced antimicrobial activity but reduced solubility .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding to targets like COX-2 or topoisomerase II, correlating with experimental IC50 values .
- Meta-analysis : Pool data from studies like [12] and [19] to identify outliers caused by assay variability (e.g., MTT vs. resazurin assays).
Q. How can the photostability and oxidative degradation of this compound be evaluated?
- Accelerated stability testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC. For example, 7-hydroxy chromenones degrade 20–30% faster than methoxy derivatives .
- LC-MS/MS : Identify degradation products (e.g., quinone derivatives from oxidation at C-7) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying temperatures .
Q. What computational methods are suitable for predicting intermolecular interactions of this compound?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study H-bonding with biomolecules (e.g., serum albumin) .
- Molecular dynamics : Simulate lipid bilayer penetration to assess bioavailability .
- ADMET prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risks .
Q. How do steric effects from the cyclopentyl group influence regioselective functionalization?
- Case study : In this compound, the bulky cyclopentyl group directs electrophilic substitution to the 6-position (para to C-7) due to steric hindrance at C-2 and C-8 .
- Experimental validation : Compare bromination patterns with/without cyclopentyl substitution using <sup>1</sup>H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
